Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate
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Overview
Description
Methyl 5-[1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]-2-furoate is a complex organic compound with the molecular formula C21H23N3O4S and a molecular weight of 413.499 g/mol This compound is notable for its unique structure, which includes a morpholine ring, a tetrahydrothieno[2,3-c]isoquinoline core, and a furoate ester group
Preparation Methods
The synthesis of methyl 5-[1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]-2-furoate involves multiple steps, typically starting with the preparation of the tetrahydrothieno[2,3-c]isoquinoline core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The morpholine ring is then introduced through nucleophilic substitution reactions. Finally, the furoate ester group is attached via esterification reactions .
Chemical Reactions Analysis
Methyl 5-[1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]-2-furoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Methyl 5-[1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]-2-furoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of methyl 5-[1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]-2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and the tetrahydrothieno[2,3-c]isoquinoline core play crucial roles in these interactions, potentially modulating the activity of the target molecules. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
Methyl 5-[1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]-2-furoate can be compared with other similar compounds, such as:
Methyl 5-(4-hydroxyphenyl)-2-furoate: This compound has a similar furoate ester group but differs in the substituents attached to the core structure.
Methyl 1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate: This compound shares the tetrahydrothieno[2,3-c]isoquinoline core but has different substituents and functional groups.
Methyl 5-((dichloroacetyl)amino)carbothioyl)amino)-2-furoate: This compound has a similar furoate ester group but includes additional functional groups that confer different chemical properties.
Properties
Molecular Formula |
C21H23N3O4S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate |
InChI |
InChI=1S/C21H23N3O4S/c1-26-21(25)15-7-6-14(28-15)18-17(22)16-12-4-2-3-5-13(12)19(23-20(16)29-18)24-8-10-27-11-9-24/h6-7H,2-5,8-11,22H2,1H3 |
InChI Key |
PTCFPQFBIUFIAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=C(C3=C(S2)N=C(C4=C3CCCC4)N5CCOCC5)N |
Origin of Product |
United States |
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